

physical and chemical properties of Ganoderic acid D2

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Compound of Interest

Compound Name: *Ganoderic acid D2*

Cat. No.: *B1591029*

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Ganoderic Acid D2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D2 is a highly oxygenated tetracyclic triterpenoid derived from the medicinal mushroom *Ganoderma lucidum*. As a member of the ganoderic acid family, which are lanosterol-type triterpenoids, it has garnered significant interest within the scientific community for its potential pharmacological activities. These compounds are major bioactive constituents of *G. lucidum* and are believed to contribute to its therapeutic effects, which have been utilized in traditional medicine for centuries. This technical guide provides an in-depth overview of the known physical and chemical properties of **Ganoderic acid D2**, detailed experimental protocols for its isolation and analysis, and a review of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physicochemical properties of **Ganoderic acid D2** are crucial for its identification, characterization, and formulation in research and development. The following table summarizes the key quantitative data available for this compound.

Property	Data	Reference(s)
CAS Number	97653-94-6	
Molecular Formula	C ₃₀ H ₄₂ O ₈	
Molecular Weight	530.66 g/mol	
Appearance	White to off-white powder	
Melting Point	Data not available	
Solubility	Soluble in Methanol and DMSO	
Spectroscopic Data		
UV-Vis (λ _{max})	Data not available	
Infrared (IR)	Data not available	
¹ H NMR	Data not available	
¹³ C NMR	Data not available	

Note: Specific experimental data for the melting point and detailed spectroscopic analysis of **Ganoderic acid D2** are not readily available in the reviewed literature. Spectroscopic data for other related ganoderic acids, such as Ganoderic acid A, have been published and can serve as a reference for the characterization of this class of compounds.

Experimental Protocols

The following section details the methodologies for the extraction, purification, and analysis of ganoderic acids, including **Ganoderic acid D2**, from *Ganoderma lucidum*.

Extraction of Total Ganoderic Acids

This protocol describes a general method for the extraction of triterpenoids from the fruiting bodies of *Ganoderma lucidum*.

- **Sample Preparation:** Dried fruiting bodies of *G. lucidum* are ground into a fine powder.

- Solvent Extraction:
 - The powdered sample is subjected to extraction with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
 - The mixture is heated at 60°C for 2-6 hours with continuous stirring.
 - The supernatant is collected by filtration through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove fine particles.
 - The extraction process is repeated on the residue two more times to maximize the yield.
- Concentration: The collected supernatants are combined and concentrated under reduced pressure to obtain a crude extract.
- Drying: The concentrated extract is freeze-dried to yield the crude ganoderic acid powder.

Purification of Ganoderic Acid D2

The crude extract containing a mixture of ganoderic acids can be further purified to isolate **Ganoderic acid D2** using chromatographic techniques.

- Solvent Partitioning:
 - The crude extract is dissolved in water and subjected to liquid-liquid extraction with ethyl acetate. The acidic triterpenoids, including **Ganoderic acid D2**, will partition into the ethyl acetate layer.
 - The ethyl acetate fractions are combined and the solvent is evaporated under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).
- Column Chromatography:
 - The AESM is applied to a silica gel column.
 - The column is eluted with a gradient system of solvents, such as chloroform/acetone or hexane/ethyl acetate, to separate fractions based on polarity.

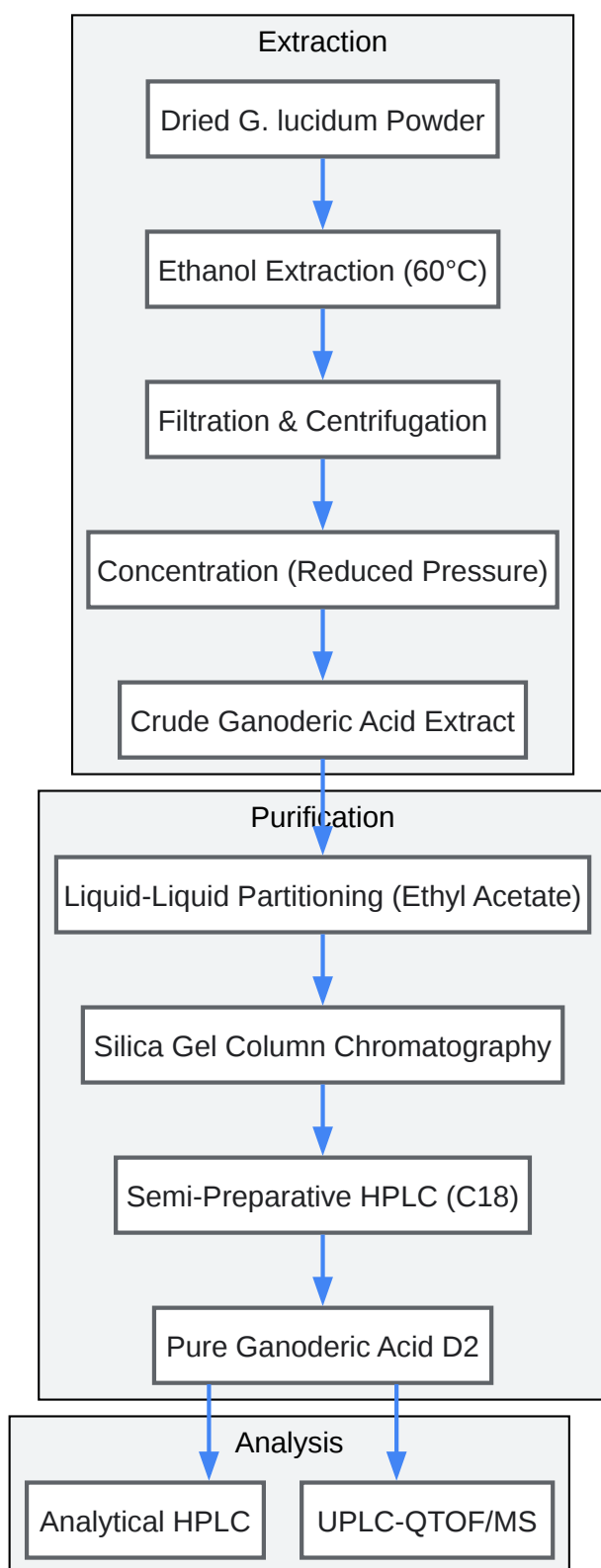
- Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing triterpenoids.
- Semi-Preparative High-Performance Liquid Chromatography (HPLC):
 - Fractions enriched with **Ganoderic acid D2** are further purified using a semi-preparative HPLC system.
 - A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acidified methanol or acetonitrile and water.
 - Detection is performed using a UV detector at an appropriate wavelength (e.g., 252 nm or 254 nm).
 - Fractions corresponding to the peak of **Ganoderic acid D2** are collected.
- Recrystallization: The final step for obtaining high-purity **Ganoderic acid D2** may involve recrystallization from a suitable solvent like methanol.

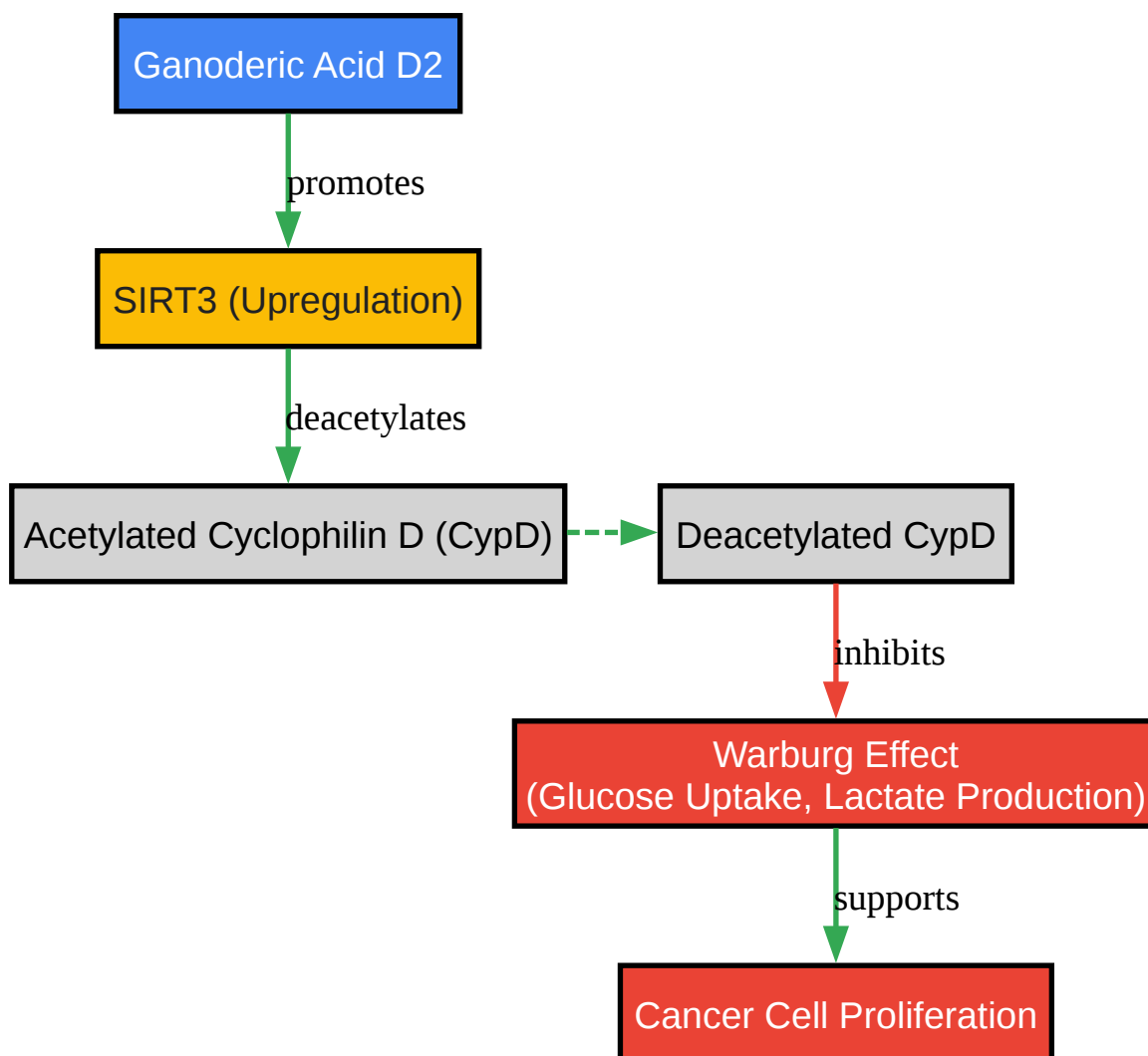
Analytical Methods

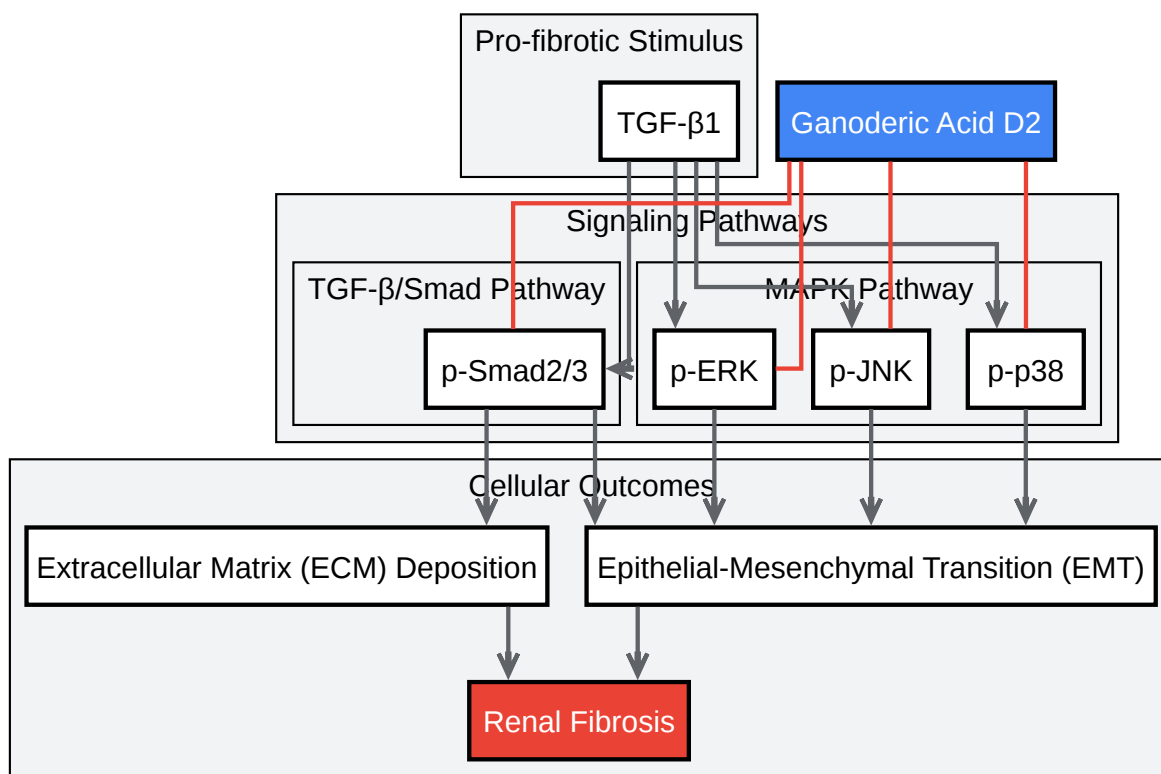
- High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a C18 column and a UV detector is used for the quantification of **Ganoderic acid D2** in extracts and purified samples. A standard calibration curve is generated using a purified **Ganoderic acid D2** standard.
- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS): This technique is employed for the rapid and sensitive detection and identification of **Ganoderic acid D2** and its metabolites in complex biological samples.[\[1\]](#)

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Experimental and Analytical Workflows







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References

- 1. Identification of metabolites of ganoderic acid D by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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